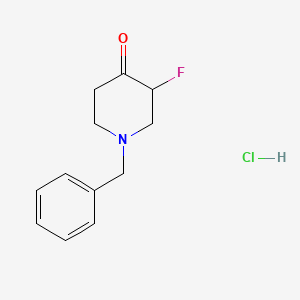

1-Benzyl-3-fluoropiperidin-4-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a chemical compound with the molecular formula C12H15ClFNO and a molecular weight of 243.71 g/mol It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a fluorine atom at the 3-position and a benzyl group at the 1-position

Métodos De Preparación

The synthesis of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl chloride, and fluorinating agents.

Reaction Conditions: The piperidine is first reacted with benzyl chloride under basic conditions to form 1-benzylpiperidine. This intermediate is then subjected to fluorination using a suitable fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the 3-position.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

1-Benzyl-3-fluoropiperidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base under basic conditions.

Aplicaciones Científicas De Investigación

1-Benzyl-3-fluoropiperidin-4-one hydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Studies: The compound is used in studies investigating the effects of fluorinated piperidine derivatives on biological systems.

Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the fluorine atom may enhance its binding affinity and metabolic stability .

Comparación Con Compuestos Similares

1-Benzyl-3-fluoropiperidin-4-one hydrochloride can be compared with other piperidine derivatives such as:

1-Benzylpiperidin-4-one: Lacks the fluorine atom, which may result in different pharmacological properties.

3-Fluoropiperidin-4-one: Lacks the benzyl group, which may affect its binding affinity and selectivity.

1-Benzyl-4-piperidone: Similar structure but without the fluorine atom, leading to different chemical reactivity and biological activity.

The unique combination of the benzyl and fluorine substituents in this compound contributes to its distinct chemical and biological properties.

Actividad Biológica

Overview

1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the piperidinone class, characterized by a piperidine ring with a ketone and a fluorine substituent, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClF with a molecular weight of approximately 232.69 g/mol. The presence of the fluorine atom at the 3-position of the piperidine ring is significant as it can enhance lipophilicity and alter the compound's reactivity compared to other derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atom enhances hydrogen bonding capabilities, potentially increasing binding affinity to proteins and enzymes involved in various biochemical pathways. This interaction can lead to modulation of cellular functions, including:

- Antimicrobial Activity : Some studies have indicated that piperidinone derivatives exhibit antimicrobial properties, likely through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Cytotoxic Effects : Research has shown that related compounds can induce apoptosis in cancer cells, suggesting potential applications in oncology.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperidinone derivatives, including this compound. The results demonstrated significant activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Cytotoxic Evaluation

In vitro cytotoxicity assays were performed using HeLa and K562 cell lines to assess the compound's effects on cell viability. The results showed that at concentrations of 10 µM and higher, there was a notable reduction in cell viability compared to control groups treated with Doxorubicin, a known chemotherapeutic agent. The calculated IC50 values suggested that this compound possesses significant cytotoxic properties against cancer cells .

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 1 | 90 |

| HeLa | 10 | 70 |

| HeLa | 100 | 40 |

| K562 | 1 | 95 |

| K562 | 10 | 60 |

| K562 | 100 | 30 |

Case Study: Anticancer Properties

In a recent study focusing on the anticancer properties of piperidinone derivatives, researchers synthesized several analogs, including this compound. These compounds were tested for their ability to inhibit tumor growth in xenograft models. Results indicated that this compound significantly slowed tumor progression compared to untreated controls, highlighting its potential as an anticancer agent .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study examined modifications on the benzyl and piperidine moieties of related compounds. It was found that substituents at specific positions on the benzyl ring could enhance biological activity. This information is crucial for guiding future synthetic efforts aimed at optimizing efficacy and reducing toxicity .

Propiedades

IUPAC Name |

1-benzyl-3-fluoropiperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNJMIBZRDTHFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)F)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.